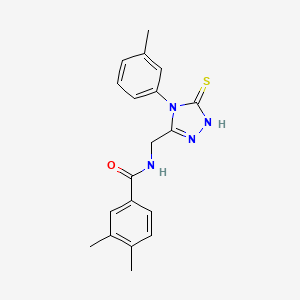

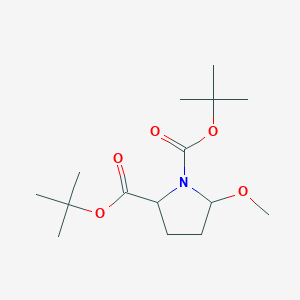

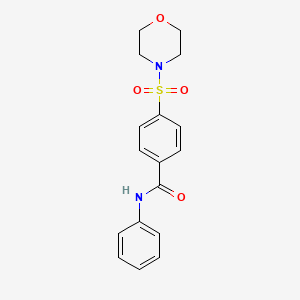

![molecular formula C17H13F2NOS2 B2990761 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,4-difluorobenzamide CAS No. 2034253-65-9](/img/structure/B2990761.png)

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,4-difluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,4-difluorobenzamide, commonly known as BTF-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. BTF-1 is a small molecule that can be synthesized through a variety of methods and has been shown to have a range of biochemical and physiological effects. In

科学的研究の応用

Synthesis and Characterization

In the realm of polymer science, new aromatic polyimides have been synthesized and characterized, exhibiting high solubility in organic solvents and notable thermal stability, with degradation temperatures ranging from 240°C to 550°C in nitrogen and glass transition temperatures (Tg) between 168°C and 254°C (Butt et al., 2005). Such materials, derived from novel diamines and dianhydrides, may offer insights into the potential utility of "N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,4-difluorobenzamide" in high-performance polymeric applications.

Electropolymerization and Material Applications

Research on the electropolymerization of thiophene derivatives, including studies on bis(3,4-alkylenedisulfanylthiophene) and hybrid systems, reveals the influence of molecular structure on polymer properties. These systems exhibit variations in crystallinity and electronic properties based on their structural configurations, which can inform the design of conjugated polymers with tailored functionalities (Turbiez et al., 2005). This research may provide a framework for exploring "N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,4-difluorobenzamide" as a precursor for novel conductive polymers.

Molecular Interactions and Stability

Studies on the structural, thermal, and mechanical properties of polymorphs of fluorinated amides highlight the role of short, linear C-H···F intermolecular interactions in determining the solid-state properties of these compounds. Differential scanning calorimetry has been used to regulate the formation of different polymorphs, demonstrating significant differences in stiffness and hardness among them (Mondal et al., 2017). Insights from this research could guide the development of materials based on "N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,4-difluorobenzamide," particularly in applications requiring specific mechanical or thermal properties.

作用機序

Mode of Action

Based on its chemical structure, it may interact with its targets via non-covalent interactions such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by N-(2-([2,3’-bithiophen]-5-yl)ethyl)-3,4-difluorobenzamide. Compounds with similar structures have been known to influence various cellular processes, including signal transduction, protein synthesis, and cell cycle regulation .

Pharmacokinetics

For instance, its solubility will affect absorption, its size and polarity will influence distribution, and its chemical structure will determine how it’s metabolized and excreted .

Result of Action

Based on its chemical structure, it may influence protein function, alter cellular signaling pathways, or modulate gene expression .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-3,4-difluorobenzamide. For instance, pH can affect the compound’s ionization state, influencing its absorption and distribution. Temperature can affect the compound’s stability and its interactions with targets. The presence of other molecules can lead to competitive or noncompetitive inhibition, affecting the compound’s efficacy .

特性

IUPAC Name |

3,4-difluoro-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2NOS2/c18-14-3-1-11(9-15(14)19)17(21)20-7-5-13-2-4-16(23-13)12-6-8-22-10-12/h1-4,6,8-10H,5,7H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJNAPMLYGMCTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCCC2=CC=C(S2)C3=CSC=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,4-difluorobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

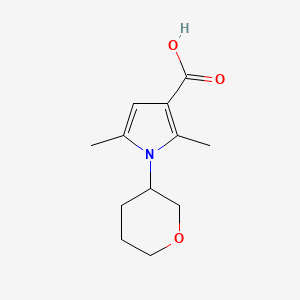

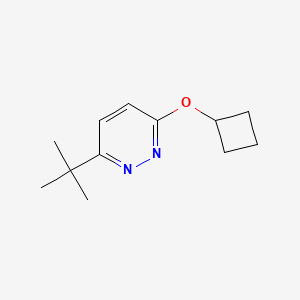

![3-cyclohexyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile](/img/structure/B2990686.png)

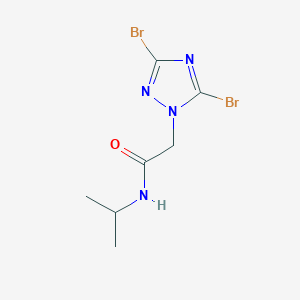

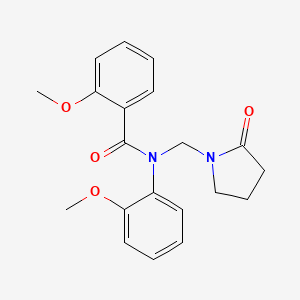

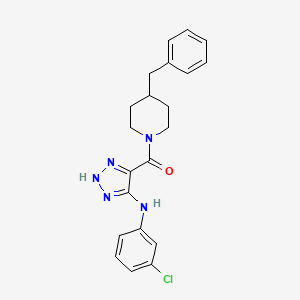

![1-[2-(4-chlorophenyl)-2-oxoethyl]-N,N'-dimethyl-1H-1,2,3-triazole-4,5-dicarboxamide](/img/structure/B2990688.png)

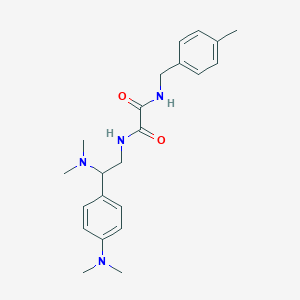

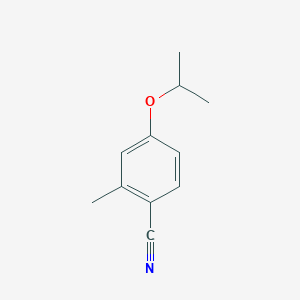

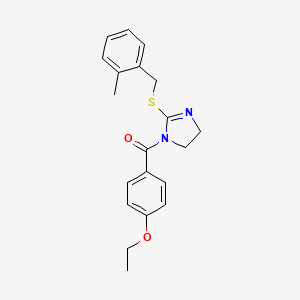

![2,3-dimethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2990701.png)